molecular formula C10H18O3 B191426 10-Hydroxy-2-decenoic acid CAS No. 765-01-5

10-Hydroxy-2-decenoic acid

Cat. No. B191426
CAS RN: 765-01-5
M. Wt: 186.25 g/mol
InChI Key: QHBZHVUGQROELI-UHFFFAOYSA-N
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Description

10-HDA, also known as Queen bee acid, is a fatty acid found in royal jelly . It is being investigated for its potential pharmacological activities. It promotes neurogenesis of neural stem/progenitor cells (cells capable of differentiating into neurons, astrocytes, or oligodendrocytes) in vitro .


Synthesis Analysis

A synthesis pathway for 10-HDA has been designed using decanoic acid as the substrate via a novel two-step whole-cell catalytic reaction . The first step involves the modification of E. coli β-oxidation pathway to optimize the key enzymes of the trans-2-decenoic acid synthesis pathway .


Molecular Structure Analysis

The molecular formula of 10-HDA is C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .


Chemical Reactions Analysis

10-HDA synthesis involves a two-step whole-cell catalytic reaction. The first step involves the modification of the E. coli β-oxidation pathway to optimize the key enzymes of the trans-2-decenoic acid synthesis pathway . The conversion rate of the intermediate product trans-2-decenoic acid in the first step of 10-HDA synthesis could reach 93.1 ± 1.3% .


Physical And Chemical Properties Analysis

10-HDA has a density of 1.0±0.1 g/cm3, a boiling point of 339.2±15.0 °C at 760 mmHg, and a flash point of 173.1±16.9 °C . It also has a molar refractivity of 51.5±0.3 cm3 .

Relevant Papers Several papers have been published on 10-HDA. They cover topics such as its anti-inflammatory activity in human colon cancer cells , its biosynthesis using decanoic acid as a substrate , and its metabolism and pharmacokinetics .

Scientific Research Applications

1. Biosynthesis and Production

10-Hydroxy-2-decenoic acid (10-HDA) is an α,β-unsaturated medium-chain carboxylic acid with a terminal hydroxyl group, known for its unique properties and economic value. Research has focused on improving its biosynthesis. One study enhanced the two-step biosynthesis method of 10-HDA, significantly improving the conversion rate of the intermediate product trans-2-decenoic acid. This advancement offers a simplified production strategy for 10-HDA and related compounds (Wang et al., 2022). Another study successfully modified the β-oxidation pathway in Escherichia coli to synthesize 10-HDA using decanoic acid, highlighting a strategy for environmentally friendly and efficient synthesis of 10-HDA (Li et al., 2021).

2. Protective Properties in Skin and General Health

10-HDA has demonstrated protective properties in various health aspects. It has been reported to prevent ultraviolet A-induced damage in human dermal fibroblasts, suggesting its potential in skin care and protection against photoaging (Zheng et al., 2012). Additionally, royal jelly, which contains 10-HDA, shows remarkable antibacterial properties, especially against Gram-positive bacteria. This finding points to its potential use as a natural antimicrobial agent in various fields (Fratini et al., 2016).

3. Medicinal and Therapeutic Potential

10-HDA has shown promise in various medicinal applications. It exhibits immunomodulatory effects on human monocyte-derived dendritic cells, with different activities depending on the concentration, highlighting its potential therapeutic properties (Mihajlović et al., 2013). Another study demonstrated the hypoglycemic effects of 10-HDA on diabetic mice, indicating its potential in managing diabetes through the PI3K/AKT/GSK3β signaling pathway (Hu et al., 2022).

4. Applications in Food and Beverages

10-HDA's antimicrobial properties have found applications in food and beverages. For instance, it has been used as an antimicrobial agent in draft keg-conditioned wheat beer, improving the microbiological stability and shelf life of the beer without inhibiting yeast (Li et al., 2010).

properties

IUPAC Name

(E)-10-hydroxydec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZHVUGQROELI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/C(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045504
Record name trans-10-Hydroxy-2-decenoic acid
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxy-2-decenoic acid

CAS RN

14113-05-4
Record name trans-10-Hydroxy-2-decenoic acid
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Record name 10-Hydroxydecenoic acid
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Record name 14113-05-4
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Record name trans-10-Hydroxy-2-decenoic acid
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Record name trans-10-Hydroxy-2-decenoic Acid
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Record name 10-HYDROXYDECENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
YC Yang, WM Chou, DA Widowati, IP Lin… - BMC complementary and …, 2018 - Springer
… The function of RJ may be attributed to its major and unique fatty acid, 10-hydroxy-2-decenoic acid (10-HDA). The current study investigated the anti-inflammory function of 10-HDA on …
Number of citations: 86 link.springer.com
XY Yang, D Yang, JM Wang, CY Li, KF Lei… - Journal of …, 2010 - Elsevier
… MMPs inhibition factor was purified from an alkali-solubilized fraction of RJ (Apis mellifera) by C18 reverse-phase column chromatography and identified as 10-hydroxy-2-decenoic acid …
Number of citations: 100 www.sciencedirect.com
GF Townsend, JF Morgan, S Tolnai, B Hazlett… - Cancer research, 1960 - AACR
… studies established that this in vitro antitumor activity was associated with the main fatty acid component of royal jelly, 10-hydroxy-2-decenoic acid. The pH of the reac tion mixture was …
Number of citations: 171 aacrjournals.org
H Izuta, Y Chikaraishi, M Shimazawa… - Evidence-based …, 2009 - hindawi.com
… 10-Hydroxy-2-decenoic acid (10HDA), a major fatty acid component of RJ, is known to have various pharmacological effects; its antitumor activity being especially noteworthy. However, …
Number of citations: 127 www.hindawi.com
M Huang, J Dong, X Tan, S Yang, M Xiao… - International Journal of …, 2023 - mdpi.com
… This study aimed to investigate the effects of 10-hydroxy-2-decenoic acid (10-HDA) treatment on the metabolism and transcriptome of inflammatory macrophages. Through the utilization …
Number of citations: 8 www.mdpi.com
M Takikawa, A Kumagai, H Hirata… - Molecular nutrition & …, 2013 - Wiley Online Library
Scope 10‐Hydroxy‐2‐decenoic acid (10 H 2 DA ) is one of the unique medium‐chain fatty acids ( MCFA s) specifically found in royal jelly. We hypothesize that 10 H 2 DA has multiple …
Number of citations: 55 onlinelibrary.wiley.com
N Noda, K Umebayashi, T Nakatani, K Miyahara… - Lipids, 2005 - Wiley Online Library
The present work characterizes novel FA in the royal jelly of honeybees (Apis mellifera). TLC analysis showed that the chloroform/methanol extract obtained from royal jelly consists …
Number of citations: 37 aocs.onlinelibrary.wiley.com
J Zheng, W Lai, G Zhu, M Wan, J Chen… - Journal of the …, 2013 - Wiley Online Library
Background 10‐Hydroxy‐2‐decenoic acid (10‐HDA) is a major fatty acid component of royal jelly, which has been reported to have a variety of beneficial pharmacological …
Number of citations: 33 onlinelibrary.wiley.com
M You, Z Miao, Y Pan, F Hu - European Journal of Pharmacology, 2019 - Elsevier
… We previously reported that trans-10-hydroxy-2-decenoic acid (10-HDA), the exclusive lipid component of royal jelly (RJ), alleviates Lipopolysaccharide (LPS)-induced …
Number of citations: 30 www.sciencedirect.com
K Gao, B Su, J Dai, P Li, R Wang, X Yang - Molecules, 2022 - mdpi.com
Persistent infections caused by Staphylococcus aureus biofilms pose a major threat to global public health. 10-Hydroxy-2-decenoic acid (10-HDA), a main fatty acid in royal jelly, has …
Number of citations: 8 www.mdpi.com

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